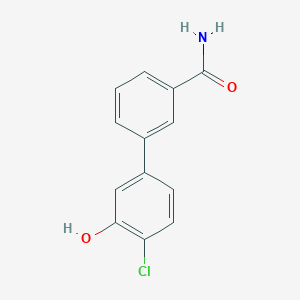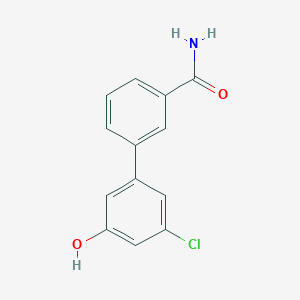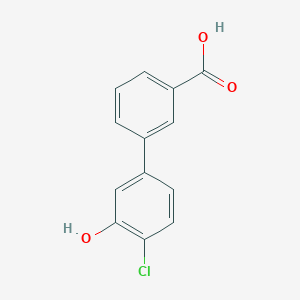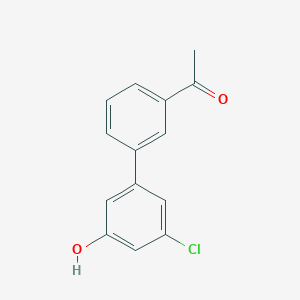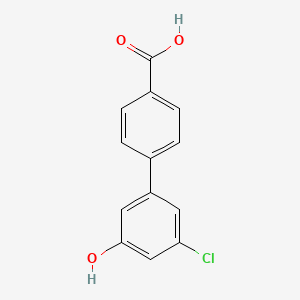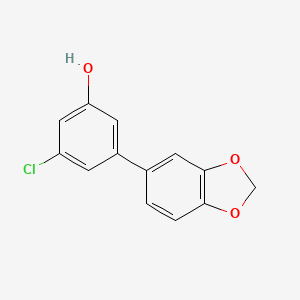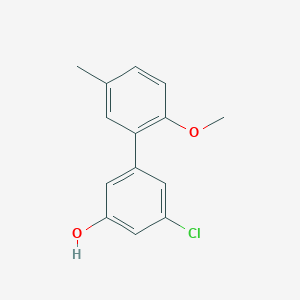
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95%, also known as 2-CMMP, is an organic compound commonly used in the field of synthetic organic chemistry. This compound is widely used in the research and development of various drugs, as well as in the synthesis of various organic compounds. 2-CMMP is a highly reactive compound, and its properties make it an ideal choice for a variety of laboratory experiments and applications.
Scientific Research Applications
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of various catalysts, such as Lewis acids and organometallic complexes.
Mechanism of Action
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a highly reactive compound and can be used as a catalyst in a variety of reactions. The most common reaction is the nucleophilic substitution reaction, which involves the replacement of a hydrogen atom in the molecule with an electron-rich species. This reaction is used in the synthesis of various organic compounds, as well as in the synthesis of various polymers.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. In addition, it has been shown to be a potent inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a highly reactive compound and is relatively easy to synthesize in the laboratory. It is also relatively inexpensive, making it an ideal choice for a variety of laboratory experiments and applications. However, it can be toxic if handled improperly and should be handled with care. In addition, its reactivity can lead to the formation of unwanted byproducts, which can affect the results of experiments.
Future Directions
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a wide range of potential applications in the fields of synthetic organic chemistry and drug discovery. It can be used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. In addition, it can be used in the synthesis of various polymers, such as polyurethanes and polyesters. Furthermore, it can be used in the synthesis of various catalysts, such as Lewis acids and organometallic complexes. Finally, it can be used in the development of new drugs and therapies by targeting specific enzymes and pathways involved in disease.
Synthesis Methods
The synthesis of 2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a relatively simple process. It can be synthesized by the reaction of 2-chloro-4-methoxy-5-methylphenol with a base, such as sodium hydroxide, in aqueous solution. The reaction is carried out at room temperature and is complete in a few hours. The product is then isolated by filtration and recrystallized from a suitable solvent.
properties
IUPAC Name |
2-chloro-4-(2-methoxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-6-14(17-2)11(7-9)10-4-5-13(16)12(15)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGZIKZAZYCCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685962 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol | |
CAS RN |
1261951-44-3 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






